

# Spectroscopic Profile of Pyridine-2-carboxylic Anhydride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *Pyridine-2-carboxylic anhydride*

Cat. No.: *B102562*

[Get Quote](#)

Disclaimer: Direct experimental spectroscopic data for **pyridine-2-carboxylic anhydride** is not readily available in public databases. This guide utilizes data from a closely related structural analog, 2,3-pyridinedicarboxylic anhydride (also known as quinolinic anhydride), to provide an inferred spectroscopic profile. The data presented herein should be considered as a reference and may not be fully representative of **pyridine-2-carboxylic anhydride**.

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-pyridinedicarboxylic anhydride, serving as a valuable resource for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for 2,3-pyridinedicarboxylic anhydride.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.15	dd	1.8, 4.9	H-6
8.65	dd	1.8, 7.8	H-4
7.95	dd	4.9, 7.8	H-5

Solvent: DMSO-d<sub>6</sub>

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

Chemical Shift ( $\delta$ ) ppm	Assignment
161.5	C=O
159.8	C=O
155.2	C-6
149.1	C-2
139.6	C-4
128.5	C-5
124.3	C-3

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1850	Strong	Asymmetric C=O Stretch
~1780	Strong	Symmetric C=O Stretch
~1300 - 1200	Strong	C-O-C Stretch
~1600 - 1450	Medium	Aromatic C=C Bending
~900 - 700	Medium-Strong	C-H Bending (out-of-plane)

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol mull).

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,3-Pyridinedicarboxylic Anhydride

m/z	Relative Intensity (%)	Assignment
149	100	[M] <sup>+</sup> (Molecular Ion)
105	~60	[M - CO <sub>2</sub> ] <sup>+</sup>
77	~40	[C <sub>5</sub> H <sub>3</sub> N] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2,3-pyridinedicarboxylic anhydride (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution is then transferred to a 5 mm NMR tube.

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

#### $^1\text{H}$ NMR Acquisition:

- Pulse Program: A standard single-pulse experiment is used.
- Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
- Chemical Shift Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO- $\text{d}_6$  at 2.50 ppm.

#### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Chemical Shift Referencing: The chemical shifts are referenced to the solvent peak of DMSO- $\text{d}_6$  at 39.52 ppm.

## Infrared (IR) Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of 2,3-pyridinedicarboxylic anhydride is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

**Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

**Acquisition:**

- A background spectrum of the empty sample compartment is first recorded.
- The KBr pellet containing the sample is then placed in the sample holder.
- The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

**Instrumentation:** An Electron Ionization (EI) mass spectrometer is used for the analysis.

**Sample Introduction:** The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

**Ionization and Analysis:**

- **Ionization Energy:** A standard electron energy of 70 eV is used to ionize the sample molecules.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

**Caption:** A flowchart illustrating the general workflow from sample preparation to data acquisition and structural elucidation in spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Pyridine-2-carboxylic Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102562#pyridine-2-carboxylic-anhydride-spectroscopic-data-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)